molecular formula C25H28N4O2 B2598067 1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 955350-55-7

1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2598067
CAS No.: 955350-55-7
M. Wt: 416.525
InChI Key: RMMWCFHPOKDJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 4-methylphenyl group and at position 4 with a benzimidazole moiety. The benzimidazole is further modified by a 2-oxo-2-(piperidin-1-yl)ethyl chain. The synthesis of such compounds typically involves multi-step reactions, including reductive amination, Suzuki–Miyaura cross-coupling, and crystallographic validation .

Properties

IUPAC Name

1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-9-11-20(12-10-18)28-16-19(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-2-6-14-27/h3-4,7-12,19H,2,5-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWCFHPOKDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic synthesis

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Group: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

    Formation of Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring through cyclization reactions, often using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit significant biological activities, including:

1. Anticancer Properties
Studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, one study indicated that derivatives of benzodiazole compounds could effectively target specific signaling pathways involved in tumor growth .

2. Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This could position the compound as a candidate for treating conditions such as depression or anxiety .

3. Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and benzodiazole moieties can significantly influence biological activity. For example, variations in substituents on the aromatic rings may enhance binding affinity to target proteins or improve pharmacokinetic properties .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity
A study conducted on modified benzodiazole derivatives demonstrated that specific substitutions on the benzene ring enhanced cytotoxicity against breast cancer cells. The findings suggested that the incorporation of piperidine groups improved selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, derivatives of this compound were tested for their ability to modulate serotonin receptors. Results indicated that certain modifications led to increased receptor affinity and improved behavioral outcomes in animal models of anxiety .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations vs. Target Compound Molecular Weight (g/mol) LogP (Predicted) Key Properties/Activities Reference
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 4-Butylphenyl (vs. 4-methylphenyl) ~477.6 ~3.8 Increased lipophilicity; potential CNS penetration
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 4-Fluorobenzyl (vs. 4-methylphenyl) ~475.5 ~3.2 Enhanced metabolic stability; electronic effects from fluorine
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl + allyl-phenoxyethyl chain ~567.6 ~4.1 Potential kinase inhibition; bulky substituents may hinder solubility
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride 4-Fluorobenzyl + phenoxyethyl (as hydrochloride salt) ~552.1 ~2.9 Improved crystallinity; salt form enhances bioavailability
Key Observations:
  • Electronic Modifications : Fluorine in the 4-fluorobenzyl derivative () may enhance metabolic stability via reduced CYP450-mediated oxidation.
  • Bulkier Substituents: The allyl-phenoxyethyl chain in introduces steric hindrance, possibly affecting target binding or solubility.
  • Salt Forms : The hydrochloride salt () improves crystallinity and bioavailability, a strategy applicable to the target compound for formulation optimization.

Yield Comparisons :

  • Reductive amination typically achieves ~60–80% yields in similar frameworks .

Biological Activity

The compound 1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

The compound exhibits several biological activities primarily attributed to its structural components, which include a piperidine ring and a benzodiazole moiety. These structures are known for their roles in various pharmacological interactions:

  • Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, similar to other piperidine derivatives which have shown inhibition against acetylcholinesterase (AChE) and urease .
  • Anticancer Properties : Preliminary studies suggest that compounds with benzodiazole and piperidine frameworks can exhibit anticancer activity by inducing apoptosis in cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been reported to provide neuroprotection, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter levels .

Pharmacological Studies

A series of studies have evaluated the biological activity of compounds similar to this compound. Here are some notable findings:

StudyCompoundActivityIC50 Value
TH8535OGG1 Inhibition200 nM
Various Piperidine DerivativesAChE Inhibition0.63 - 6.28 µM
Benzimidazole DerivativesAnticancer ActivityNot specified

Study on OGG1 Inhibition

In a recent study, a series of N-piperidinyl-benzimidazolone derivatives were evaluated for their inhibitory effects on 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for DNA repair. The most potent compound in this series exhibited an IC50 value of 200 nM, indicating significant potential for further development as an anticancer agent .

Anticholinesterase Activity

Another investigation focused on the synthesis and biological evaluation of piperidine derivatives for their AChE inhibitory activity. The results showed that some compounds demonstrated considerable inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Condensation reactions between benzimidazole and piperidine derivatives, as seen in structurally similar compounds .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using dichloromethane/methanol .
  • Key intermediates : Use of 2-oxo-pyrrolidin-1-yl and benzimidazol-2-one precursors, with characterization by NMR (¹H/¹³C) and mass spectrometry to confirm intermediate structures .

Advanced: How can researchers resolve discrepancies in pharmacological activity between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations in rodent models, focusing on metabolism by cytochrome P450 enzymes .
  • Species-specific assays : Compare enzymatic inhibition (e.g., dipeptidyl peptidase IV) across species using recombinant enzymes to identify interspecies variability .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs and correlate with efficacy .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Answer:

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrrolidin-2-one motifs) .
  • NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for the benzodiazol-2-yl and piperidin-1-yl groups .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidin-2-one moiety) .

Advanced: How can degradation products be mitigated during long-term storage?

Answer:

  • Stability studies : Store the compound under controlled conditions (25°C/60% RH, 40°C/75% RH) and analyze degradation via HPLC-PDA. Use accelerated stability protocols to identify major degradation pathways (e.g., hydrolysis of the 2-oxoethyl group) .
  • Formulation optimization : Encapsulate in cyclodextrins or lipid nanoparticles to protect against moisture and oxidative degradation .
  • Impurity profiling : Compare degradation products with synthesized reference standards (e.g., 1-(Piperidin-4-yl)benzimidazolin-2-one) .

Basic: How to assess purity and detect impurities in the final compound?

Answer:

  • HPLC-UV/HRMS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with UV detection at 254 nm. High-resolution mass spectrometry confirms molecular ion integrity .
  • Elemental analysis : Validate carbon, hydrogen, and nitrogen content (±0.4% theoretical) to confirm stoichiometry .
  • Residual solvent analysis : GC-MS to detect traces of dichloromethane or methanol from synthesis .

Advanced: What experimental designs elucidate the compound's mechanism of action?

Answer:

  • Enzyme inhibition assays : Test against serine proteases (e.g., dipeptidyl peptidase IV) using fluorogenic substrates (e.g., Gly-Pro-AMC) and measure IC₅₀ values .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with target enzymes, focusing on the benzodiazol-2-yl and piperidine moieties .
  • CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. enzyme-deficient cell lines .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazard mitigation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) and wear nitrile gloves to avoid dermal exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for piperidine derivatives .

Advanced: How to optimize the compound's pharmacokinetic profile for therapeutic use?

Answer:

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance oral bioavailability, as demonstrated for pyrrolidin-2-one derivatives .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the 4-methylphenyl group) and modify substituents accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.